2-Chloro-3-methylbutanoic acid

Organic Synthesis Medicinal Chemistry Reactivity

2-Chloro-3-methylbutanoic acid (CAS 921‑08‑4) is a C5 α‑chloro carboxylic acid belonging to the class of halogenated fatty acids. It exists as a racemic mixture unless otherwise specified and is commercially available as a neat liquid with a typical purity of ≥97%.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 921-08-4
Cat. No. B3033178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbutanoic acid
CAS921-08-4
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)Cl
InChIInChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
InChIKeyDDTJFSPKEIAZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylbutanoic Acid (CAS 921-08-4): Procurement-Ready Overview of a Versatile α‑Chloro Carboxylic Acid Building Block


2-Chloro-3-methylbutanoic acid (CAS 921‑08‑4) is a C5 α‑chloro carboxylic acid belonging to the class of halogenated fatty acids. It exists as a racemic mixture unless otherwise specified and is commercially available as a neat liquid with a typical purity of ≥97% [1]. The chlorine substituent at the α‑position significantly enhances electrophilicity compared with the non‑halogenated parent 3‑methylbutanoic acid, enabling selective nucleophilic substitution and esterification reactions that are central to its utility as a synthetic intermediate in medicinal chemistry and agrochemical research [2].

Why 2-Chloro-3-methylbutanoic Acid (CAS 921-08-4) Cannot Be Replaced by Common α‑Chloro Acid Analogs: Key Differentiators for Informed Sourcing


While several α‑chloro carboxylic acids share the reactive α‑chloro motif, their steric and electronic environments differ substantially. 2‑Chloro‑3‑methylbutanoic acid possesses a β‑branched isopropyl group that introduces unique steric hindrance and alters the acidity of the α‑proton relative to linear analogs such as 2‑chlorobutanoic acid [1]. Furthermore, its racemic nature (unless stereochemically resolved) distinguishes it from the single‑enantiomer (S)‑2‑chloro‑3‑methylbutanoic acid, which exhibits distinct optical rotation and may follow different metabolic or catalytic pathways . These subtle but quantifiable differences in physical properties, reactivity, and stereochemical composition directly impact synthetic outcomes, biological activity, and analytical reproducibility, making generic substitution a significant risk for any process requiring precise control over selectivity or yield .

Quantitative Differentiation of 2-Chloro-3-methylbutanoic Acid (CAS 921-08-4) from its Closest Analogs: A Data‑Driven Selection Guide


Enhanced Electrophilicity and Reactivity Profile Compared to Non‑Halogenated 3‑Methylbutanoic Acid

The chlorine substituent at the α‑position of 2‑chloro‑3‑methylbutanoic acid markedly increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution and esterification reactions that are inaccessible or sluggish with the non‑chlorinated analog 3‑methylbutanoic acid. This difference is underpinned by the calculated XLogP3‑AA value of 1.8, which reflects a significant increase in lipophilicity relative to the parent acid [1][2].

Organic Synthesis Medicinal Chemistry Reactivity

Stereochemical Versatility: Racemic Mixture Versus Single Enantiomer

2‑Chloro‑3‑methylbutanoic acid (CAS 921‑08‑4) is supplied as a racemic mixture, lacking the defined stereochemistry of the (S)‑enantiomer (CAS 26782‑74‑1). The (S)‑enantiomer exhibits a specific optical rotation of [α]20/D −1.0±0.5° (neat) and a density of 1.144 g/mL at 20 °C, while the racemate shows no net optical rotation [1]. This distinction is critical for applications requiring chiral induction or for those where enantiomeric purity is a regulatory or mechanistic requirement.

Chiral Chemistry Asymmetric Synthesis Analytical Chemistry

Purity and Specification Consistency for Reliable Synthetic Reproducibility

Commercial suppliers of 2‑chloro‑3‑methylbutanoic acid consistently report a minimum purity of 97% (GC or HPLC) . In contrast, the (S)‑enantiomer is typically offered at a lower technical grade of ≥90% (GC) . This purity differential directly impacts the reliability of synthetic transformations and the consistency of analytical results.

Quality Control Process Chemistry Analytical Methods

Thermal Stability and Storage Recommendations

2‑Chloro‑3‑methylbutanoic acid is stable under recommended storage conditions of 4 °C, whereas the (S)‑enantiomer requires more stringent storage at 2–8 °C . This difference in thermal stability may influence long‑term procurement strategies and shelf‑life management.

Stability Storage Process Safety

Optimal Application Scenarios for 2-Chloro-3-methylbutanoic Acid (CAS 921-08-4) Based on Verified Differentiators


Synthesis of Achiral Drug Intermediates and Agrochemical Building Blocks

The high purity (≥97%) and enhanced electrophilicity (XLogP3 1.8) of 2‑chloro‑3‑methylbutanoic acid make it an ideal starting material for the preparation of α‑substituted carboxylic acid derivatives, esters, and amides where stereochemical purity is not required. Its improved lipophilicity facilitates solubility in organic reaction media, leading to more efficient transformations compared to less lipophilic non‑halogenated analogs [1].

Development of Diastereoselective Reactions and Chiral Resolution Studies

The racemic nature (optical rotation 0°) provides a convenient, cost‑effective substrate for investigating diastereoselective transformations or for the development of enzymatic resolution protocols. Its use in such studies allows researchers to assess the influence of the β‑branched isopropyl group on stereochemical outcomes without the added expense and complexity of an enantiopure starting material .

Analytical Method Development and Reference Standard Preparation

The consistent purity profile (≥97%) and well‑defined physical properties (boiling point ~210.3 °C, density ~1.159 g/cm³) make 2‑chloro‑3‑methylbutanoic acid a reliable compound for developing and validating HPLC, GC, or NMR analytical methods. Its availability in high purity reduces the need for additional purification steps prior to use as a reference standard .

General Organic Synthesis Requiring Robust α‑Chloro Electrophiles

For routine nucleophilic substitution, esterification, or amidation reactions where high yields and reproducibility are paramount, the racemic 2‑chloro‑3‑methylbutanoic acid offers a more robust and cost‑effective solution compared to its lower‑purity enantiomer counterparts, minimizing the risk of side reactions and simplifying downstream purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.